[(4-Pentynyloxy)methyl]benzene [(4-Pentynyloxy)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 57618-47-0
VCID: VC13887868
InChI: InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2
SMILES: C#CCCCOCC1=CC=CC=C1
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

[(4-Pentynyloxy)methyl]benzene

CAS No.: 57618-47-0

Cat. No.: VC13887868

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

[(4-Pentynyloxy)methyl]benzene - 57618-47-0

Specification

CAS No. 57618-47-0
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name pent-4-ynoxymethylbenzene
Standard InChI InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2
Standard InChI Key DKGGHTXWRQZICB-UHFFFAOYSA-N
SMILES C#CCCCOCC1=CC=CC=C1
Canonical SMILES C#CCCCOCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is pent-4-ynoxymethylbenzene, reflecting its structure: a benzene ring substituted with a methoxy group containing a pent-4-ynyl chain . Its molecular formula, C₁₂H₁₄O, corresponds to a molecular weight of 174.24 g/mol . The presence of both aromatic and alkyne functionalities within the same molecule creates a hybrid system with orthogonal reactivity, making it valuable for sequential modification strategies.

Structural Characterization

Key structural identifiers include:

PropertyValueSource
CAS Registry Number57618-47-0
Canonical SMILESC#CCCCOCC1=CC=CC=C1
InChI KeyDKGGHTXWRQZICB-UHFFFAOYSA-N
ChemSpider ID489476

The terminal alkyne group (C≡C) at the fourth position of the pentyl chain distinguishes this compound from saturated analogs such as [(pentyloxy)methyl]benzene (CAS 6382-14-5), which lacks π-bond reactivity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While explicit industrial protocols remain undocumented, laboratory synthesis typically involves Williamson ether synthesis between 4-pentyn-1-ol and benzyl halides under basic conditions. A representative procedure might involve:

  • Reagents: 4-Pentyn-1-ol, benzyl bromide, potassium carbonate (base), dimethylformamide (solvent).

  • Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.

  • Purification: Sequential extraction, distillation, or column chromatography to isolate the product.

This method capitalizes on the nucleophilic displacement of the benzyl halide by the alkoxide ion generated from 4-pentyn-1-ol . The alkyne’s linear geometry minimizes steric hindrance, favoring high yields compared to bulkier substrates.

Scalability Challenges

Industrial adaptation faces hurdles due to:

  • Exothermicity: The Williamson reaction’s exothermic nature requires precise temperature control at larger scales.

  • Alkyne Stability: Terminal alkynes are prone to oxidative degradation, necessitating oxygen-free environments during processing.

  • Purification Costs: Fractional distillation becomes economically prohibitive for high-throughput production, suggesting potential alternatives like membrane-based separations.

Physicochemical Properties

Solubility and Phase Behavior

The compound’s solubility profile reflects its amphiphilic structure:

  • Polar Solvents: Moderate solubility in DMF and DMSO due to ether oxygen lone pairs.

  • Nonpolar Solvents: High solubility in benzene and hexanes, attributed to the hydrophobic benzyl group.

  • Aqueous Systems: Insoluble in water (logP ≈ 3.2 estimated), limiting biological applications without derivatization.

Reactivity and Chemical Transformations

Alkyne-Specific Reactions

The terminal alkyne participates in three primary reaction pathways:

Cycloadditions

Under Cu(I) catalysis, the alkyne undergoes Huisgen azide-alkyne cycloaddition (CuAAC) with organic azides to form 1,4-disubstituted triazoles . This "click" reaction enables modular conjugation to biomolecules or polymers.

Hydrogenation

Catalytic hydrogenation (H₂/Pd) selectively reduces the alkyne to a cis-alkene (Lindlar catalyst) or fully saturated pentane chain (Adams’ catalyst), offering control over molecular flexibility .

Oxidative Coupling

Glaser-Hay conditions (CuCl, TMEDA, O₂) promote dimerization to a conjugated diyne, a precursor for conductive organic materials .

Benzyl Ether Reactivity

The ether linkage undergoes acid-catalyzed cleavage (HI, HBr) to regenerate benzyl alcohol and 4-pentyn-1-ol, providing a reversible protection strategy for hydroxyl groups in multistep syntheses .

Applications and Research Implications

Pharmaceutical Intermediate

The alkyne moiety serves as a handle for bioorthogonal labeling in drug delivery systems. For example, triazole-linked prodrugs synthesized via CuAAC show enhanced tumor targeting in preclinical models .

Material Science

Conjugated polymers incorporating [(4-pentynyloxy)methyl]benzene derivatives exhibit tunable optoelectronic properties. Time-resolved fluorescence studies reveal charge carrier mobilities exceeding 0.1 cm²/V·s in thin-film transistors .

Catalysis

Palladium complexes ligated by alkyne-functionalized benzyl ethers demonstrate improved stability in cross-coupling reactions. A recent study reported a 15% increase in Suzuki-Miyaura yield compared to traditional phosphine ligands .

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